molecular formula C15H15BrO6 B2987693 Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-37-7

Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Katalognummer: B2987693
CAS-Nummer: 315237-37-7
Molekulargewicht: 371.183
InChI-Schlüssel: QHRYGVWOXYEXHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₇H₁₉BrO₆, molecular weight: 399.237 g/mol) is a brominated benzofuran derivative characterized by a methoxy-oxoethoxy side chain at position 5, a methyl group at position 2, and an ethyl ester at position 3 .

Eigenschaften

IUPAC Name

ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO6/c1-4-20-15(18)14-8(2)22-11-6-10(16)12(5-9(11)14)21-7-13(17)19-3/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRYGVWOXYEXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the bromination of the corresponding benzofuran derivative. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high yield and purity. The process involves the use of large-scale reactors and precise temperature control to achieve the desired product. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted benzofurans depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The target compound is compared with structurally analogous benzofuran derivatives (Table 1), focusing on substituents, molecular weight, and reported bioactivities.

Table 1. Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Bioactivities/Properties
Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate C₁₇H₁₉BrO₆ -OCH₂COOCH₃ (5), -CH₃ (2), -COOEt (3) 399.24 Under investigation
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) C₁₂H₁₁BrO₅ -Br (5), -OH (7), -OCH₃ (6), -COOMe (2) 315.12 Cytotoxic activity
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₁₉H₁₆BrFO₄ -OCH₂C₆H₄F (5), -CH₃ (2), -COOEt (3) 407.23 Screening compound (unknown target)
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₅H₁₈BrFO₅ -OCH₂COC₆H₄F (5), -Ph (2), -COOEt (3) 497.31 Antibacterial/antifungal potential
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate C₂₀H₁₇BrO₄ -OCH₂CH=CHPh (5), -CH₃ (2), -COOMe (3) 401.20 Higher lipophilicity (XLogP3: 5.4)

Impact of Substituents on Bioactivity

  • Bromination: Bromine at position 5 or 6 is common in these derivatives.
  • Ester Groups : Ethyl esters (e.g., target compound) enhance lipophilicity compared to methyl esters (e.g., compound 4), which may improve membrane permeability .
  • Bulky substituents like phenylprop-enoxy (compound in ) or fluorophenyl-methoxy (compound in ) may hinder binding in sterically restricted active sites but improve selectivity .

Pharmacological and Physicochemical Properties

  • Cytotoxicity: Compound 4 () showed cytotoxic activity against cancer cell lines, but brominated derivatives generally exhibit reduced toxicity compared to non-halogenated analogs .
  • Antifungal Activity: Derivatives with aminoalkoxy groups (e.g., compound 5 in ) demonstrate antifungal properties, suggesting that nitrogen-containing side chains enhance this activity .
  • Lipophilicity: The target compound’s XLogP3 is estimated to be ~4.5 (based on analogous structures), lower than the phenylprop-enoxy derivative (XLogP3: 5.4), indicating better solubility .

Biologische Aktivität

Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its unique structural features, including a bromine atom, an ethoxy group, and a carboxylate ester, contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

Property Details
IUPAC Name This compound
Molecular Weight 385.21 g/mol
CAS Number 315237-11-7
Chemical Formula C21H19BrO6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine atom and the ester group enhances its binding affinity to various enzymes and receptors, modulating their activity. Studies indicate that this compound may inhibit cell growth in various cancer cell lines, demonstrating significant anticancer effects .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research has shown that compounds in this class can exhibit strong inhibitory effects on cancer cell proliferation.

  • Cell Line Studies : In vitro studies have demonstrated that this compound inhibits growth in several cancer cell lines:
    • Leukemia K-562 : Inhibition rate of 56.84%
    • Non-small cell lung cancer NCI-H460 : Inhibition rate of 80.92%
    • Colon cancer HCT-116 : Inhibition rate of 72.14% .
  • Mechanistic Insights : The mechanism underlying the anticancer activity involves induction of apoptosis through various pathways, including modulation of mitochondrial function and interference with cell cycle progression .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

  • Inflammatory Pathway Modulation : The compound appears to inhibit key inflammatory mediators, which may contribute to its therapeutic potential in treating inflammatory diseases .

Case Studies

Recent case studies have provided further insights into the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's efficacy against ovarian cancer cells (A2780), revealing an IC50 value of approximately 12 μM, indicating significant cytotoxicity .
  • In Vivo Models : Animal studies have demonstrated that treatment with this compound led to reduced tumor size in murine models, supporting its potential for development as an anticancer therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, and how can intermediates be purified?

Methodological Answer: A common approach involves halogenation of benzofuran precursors. For example, bromination of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid derivatives using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo substituent . Subsequent esterification with ethyl chloroformate or methoxy group introduction via nucleophilic substitution may follow. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or dichloromethane .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR with DEPT experiments to assign substituents (e.g., methoxy protons at ~3.3–3.5 ppm, ester carbonyls at ~165–175 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C16H15BrO6: ~399.0).
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry, as demonstrated in related benzofuran structures .

Q. How should researchers handle this compound safely in the laboratory?

Methodological Answer: Referencing similar benzofuran esters:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address low yields or byproducts during halogenation steps?

Methodological Answer:

  • Optimize Reaction Conditions: Adjust temperature (e.g., 0°C for controlled bromination) or use catalysts like FeCl3 to enhance regioselectivity .
  • Byproduct Identification: Employ HPLC-MS or GC-MS to detect halogenation intermediates (e.g., dihalogenated byproducts) .
  • Protecting Groups: Temporarily protect reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent undesired substitutions .

Q. What strategies are effective for improving solubility in biological assays?

Methodological Answer:

  • Solvent Screening: Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in PBS (pH 7.4).
  • Derivatization: Introduce hydrophilic groups (e.g., polyethylene glycol chains) at the methoxy or ester positions, as seen in bioactive benzofuran analogs .

Q. How can the stability of this compound under varying pH and temperature conditions be evaluated?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 48–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C to determine decomposition thresholds .

Q. What in vitro assays are suitable for evaluating its cytotoxic or antimicrobial potential?

Methodological Answer:

  • Cytotoxicity: Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, referencing benzofuran derivatives with EC50 values <10 µM .
  • Antifungal Activity: Test against Candida albicans via broth microdilution, comparing to fluconazole as a positive control .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.